molecular formula C10H17BO2 B2358611 2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246663-57-8

2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2358611
CAS No.: 2246663-57-8
M. Wt: 180.05
InChI Key: DDCSBDUMOFSIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C10H17BO2 and its molecular weight is 180.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, including variations of the 4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, has been studied for their inhibitory activity against serine proteases like thrombin. These compounds exhibit interesting coordination properties in both solid state and solution, including weak N–B coordination (Spencer et al., 2002).
  • A scalable process for the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane has been developed, highlighting its utility as a general propargylation reagent. This process solves issues related to borolane “ate” equilibration and protonolysis in production (Fandrick et al., 2012).

Development of New Chemical Entities

  • The compound has been used in the development of a new building block for synthesizing silicon-based drugs and odorants, as demonstrated by the alternative synthesis of the retinoid agonist disila-bexarotene (Büttner et al., 2007).
  • Research includes the synthesis of pinacolylboronate-substituted stilbenes, utilized in the synthesis of boron-capped polyenes. These compounds are potential intermediates for creating new materials for LCD technology and could have therapeutic applications for neurodegenerative diseases (Das et al., 2015).

Electrochemical and Physical Properties

  • Electrochemical properties of similar sulfur-containing organoboron compounds have been analyzed, indicating a lower oxidation potential for organoborates compared to organoboranes. These properties are relevant for synthesizing selectively substituted products (Tanigawa et al., 2016).
  • The crystal structure of related dioxaborolane compounds has been studied, providing insights into the molecular configuration and potential applications in various chemical reactions (Seeger & Heller, 1985).

Applications in Polymerization and Catalysis

  • The catalyst-transfer Suzuki-Miyaura coupling polymerization of related dioxaborolane compounds has been investigated, leading to the synthesis of polymers with narrow molecular weight distribution and high regioregularity. This has implications for precision synthesis in polymer chemistry (Yokozawa et al., 2011).

Properties

IUPAC Name

2-(cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BO2/c1-9(2)10(3,4)13-11(12-9)7-8-5-6-8/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCSBDUMOFSIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.